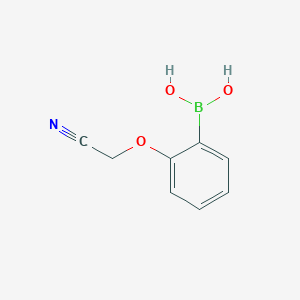

2-Cyanomethoxyphenylboronic acid

Descripción

Propiedades

IUPAC Name |

[2-(cyanomethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,11-12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQORYHQXMDPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669786 | |

| Record name | [2-(Cyanomethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947533-29-1 | |

| Record name | [2-(Cyanomethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 947533-29-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyanomethoxyphenylboronic Acid

Established Approaches for Arylboronic Acid Synthesis

The creation of arylboronic acids is a cornerstone of modern organic synthesis, largely due to their role in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. mdpi.com Over the years, a robust toolbox of synthetic methods has been developed, each with its own advantages and substrate scope.

Halogen-Metal Exchange and Subsequent Borylation Reactions

One of the earliest and most fundamental methods for preparing arylboronic acids involves a two-step sequence: the formation of an organometallic intermediate from an aryl halide, followed by quenching with a boron electrophile. mdpi.comresearchgate.net This process typically utilizes either organolithium or Grignard reagents.

In the organolithium approach, an aryl halide (bromide or iodide) is treated with an alkyllithium reagent, such as n-butyllithium, at low temperatures. This results in a rapid halogen-metal exchange, yielding an aryllithium species. wikipedia.org This highly nucleophilic intermediate is then reacted with a trialkyl borate (B1201080), like trimethyl borate or triisopropyl borate, to form a boronate ester. mdpi.com Subsequent acidic hydrolysis liberates the desired arylboronic acid. google.com

The Grignard route follows a similar logic. An aryl halide is reacted with magnesium metal to form the corresponding arylmagnesium halide (Grignard reagent). google.com This intermediate is then added to a trialkyl borate. nih.gov Historically, these reactions were often plagued by low yields, but procedural improvements, such as the use of additives like lithium chloride or modified reaction conditions, have enhanced their efficiency. google.comorganic-chemistry.org

Table 1: Comparison of Halogen-Metal Exchange Methods

| Feature | Organolithium Route | Grignard Route |

|---|---|---|

| Reagent | Alkyllithium (e.g., n-BuLi) | Magnesium (Mg) metal |

| Intermediate | Aryllithium | Arylmagnesium halide |

| Typical Halides | Ar-I, Ar-Br | Ar-Cl, Ar-Br, Ar-I |

| Conditions | Often requires very low temperatures (e.g., -78 °C) | Can often be performed at higher temperatures (0 °C to reflux) |

| Key Advantage | Very fast exchange reaction | Tolerant of a wider range of functional groups |

Transition Metal-Catalyzed Borylation of Aryl Halides and Triflates

The advent of transition metal catalysis revolutionized the synthesis of arylboronic acids, offering milder conditions and broader functional group tolerance compared to traditional organometallic methods. The Miyaura borylation reaction is a prominent example, typically employing a palladium catalyst to couple an aryl halide or triflate with a diboron (B99234) reagent. mdpi.comrsc.org

In a typical Miyaura borylation, an aryl halide (iodide, bromide, or even chloride) is reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. rsc.orgrsc.orgresearchgate.net The choice of ligand for the palladium center is crucial for the reaction's success, with specialized phosphine (B1218219) and carbene ligands developed to improve catalytic efficiency, especially for less reactive aryl chlorides. rsc.org Nickel and copper catalysts have also emerged as effective, and often more earth-abundant, alternatives to palladium for these transformations. rsc.orgresearchgate.net

Another important variation uses pinacolborane (HBpin) as the boron source instead of B₂pin₂. mdpi.comrsc.org These catalytic methods are generally tolerant of a wide array of functional groups and have become the preferred route for many applications due to their reliability and operational simplicity. nih.gov

Directed ortho-Metalation and Electrophilic Trapping Strategies

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. organic-chemistry.org The strategy relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium base (like n-butyllithium or lithium diisopropylamide) and directs deprotonation specifically at the adjacent ortho-position. wikipedia.org The resulting aryllithium intermediate can then be "trapped" with an electrophile, such as a trialkyl borate, to install a boronic ester group. organic-chemistry.org

A wide range of functional groups can act as DMGs, including amides, carbamates, and methoxy (B1213986) groups. organic-chemistry.orgwikipedia.org This method is particularly valuable for synthesizing ortho-substituted arylboronic acids that are difficult to access through other means. nih.gov For a compound like 2-cyanomethoxyphenylboronic acid, the methoxy group could potentially serve as a directing group, although the reactivity of the cyano group under the strongly basic conditions must be considered. The use of specific bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) in combination with triisopropylborate has been shown to be effective for the ortho-boration of substrates containing sensitive functional groups, including nitriles. organic-chemistry.org

Specialized Synthetic Routes for Nitrile-Substituted Arylboronic Acids

The synthesis of arylboronic acids bearing a nitrile (cyano) group, such as 2-cyanophenylboronic acid and its derivatives, presents unique challenges that necessitate specialized synthetic approaches.

Challenges and Considerations in the Presence of Nitrile Functionality

The primary challenge in synthesizing nitrile-substituted arylboronic acids stems from the reactivity of the cyano group itself. This functional group is susceptible to attack by strong nucleophiles and bases, which are common reagents in traditional arylboronic acid syntheses. nih.gov

Key challenges include:

Nucleophilic Addition: Strong organometallic reagents, particularly aryllithiums generated via halogen-metal exchange or DoM, can add to the electrophilic carbon of the nitrile group, leading to unwanted side products instead of the desired borylation. google.com

Base Sensitivity: The strongly basic conditions required for many DoM protocols can lead to reactions with the nitrile or other sensitive functional groups on the aromatic ring.

Reagent Compatibility: The choice of borylating agent and catalyst must be compatible with the nitrile. For example, some transition metal-catalyzed reactions might be inhibited or lead to side reactions involving the nitrile. organic-chemistry.org

These considerations mean that general methods for arylboronic acid synthesis often need to be carefully adapted or replaced with more specialized protocols to achieve good yields of the desired nitrile-containing product. google.com

Advanced Methodologies for Selective Synthesis of 2-Cyanophenylboronic Acid Derivatives

To overcome the challenges posed by the nitrile group, researchers have developed several advanced methodologies. These routes are designed to be highly selective, minimizing side reactions and maximizing the yield of the target compound.

One successful approach involves a modified DoM reaction using a hindered, non-nucleophilic base. A patented method describes the reaction of an aromatic nitrile with a trialkoxyborane in the presence of lithium 2,2,6,6-tetramethylpiperidide (LTMP). google.com The use of LTMP is critical as it is a strong but sterically hindered base, which favors ortho-deprotonation over nucleophilic addition to the nitrile group, enabling high yields of 2-cyanophenylboronic acid derivatives. google.com

Another effective strategy utilizes Grignard reagents under carefully controlled conditions. A process for preparing 2-cyanophenylboronic acid and its esters has been developed starting from 2-bromobenzonitrile. google.com The key step is the formation of a 2-cyanophenyl magnesium halide-lithium chloride complex, which is then reacted with a borate ester. This method avoids the use of highly reactive organolithium species, thereby preserving the nitrile functionality. google.com

Table 2: Selected Advanced Methods for 2-Cyanophenylboronic Acid Synthesis

| Method | Key Reagents | Starting Material Example | Advantage | Reference |

|---|---|---|---|---|

| Modified DoM | Lithium 2,2,6,6-tetramethylpiperidide (LTMP), Trialkoxyborane | Benzonitrile | High selectivity, avoids nucleophilic attack on the nitrile group. | google.com |

| Grignard Formation | i-PrMgCl·LiCl, Trialkyl borate | 2-Bromobenzonitrile | Milder than organolithium methods, good functional group tolerance. | google.com |

These specialized methods highlight the importance of reagent selection and condition optimization when dealing with sensitive functional groups in the synthesis of complex molecules like this compound.

Emerging Decarboxylative Borylation Techniques

The synthesis of arylboronic acids, including this compound, is undergoing a significant evolution with the advent of novel catalytic strategies. Among the most promising are decarboxylative borylation techniques, which utilize carboxylic acids as readily available starting materials. These methods offer a more direct and often milder alternative to traditional synthetic routes.

Decarboxylative borylation reactions involve the replacement of a carboxyl group (-COOH) on an aromatic ring with a boronic acid group [-B(OH)₂] or its ester equivalent. This transformation is typically achieved through the use of transition metal catalysts, such as palladium, nickel, or copper, which facilitate the extrusion of carbon dioxide and the subsequent C-B bond formation. princeton.edunih.gov The primary precursor for the synthesis of this compound via this route would be 2-cyanomethoxybenzoic acid.

Recent advancements have focused on overcoming the inherent challenges of decarboxylation, which can require harsh conditions. princeton.edu One innovative approach involves the palladium-catalyzed decarbonylative borylation of carboxylic acids. nih.gov In this method, the carboxylic acid is activated in situ to form a sterically hindered acyl derivative, which then undergoes decarbonylation and subsequent borylation under catalyst control. nih.gov This strategy has demonstrated a broad substrate scope, proving effective for a variety of aromatic carboxylic acids. nih.gov

Another significant development is the use of copper-catalyzed, photoinduced ligand-to-metal charge transfer (LMCT) to facilitate the decarboxylative borylation of (hetero)aryl acids. princeton.eduprinceton.edu This process operates under mild, near-UV conditions and does not necessitate the pre-functionalization of the carboxylic acid. princeton.eduprinceton.edu The reaction proceeds via the formation of an aryl radical, which then undergoes borylation. princeton.edu This technique has shown excellent functional group tolerance, accommodating sensitive functionalities like nitriles. princeton.edu

Furthermore, nickel-catalyzed decarboxylative borylation has emerged as a practical method for converting carboxylic acids to boronate esters. nih.govnih.gov This approach often involves the conversion of the carboxylic acid to a redox-active ester, which then undergoes cross-coupling with a boron source. nih.gov

These emerging decarboxylative techniques represent a paradigm shift in the synthesis of arylboronic acids. By leveraging abundant carboxylic acids, they offer a more sustainable and efficient pathway to valuable compounds like this compound. The mild reaction conditions and broad functional group tolerance make these methods particularly attractive for complex molecule synthesis. princeton.eduresearchwithrutgers.com

Table 1: Overview of Emerging Decarboxylative Borylation Techniques for Arylboronic Acids

| Catalytic System | Precursor Activation | Key Features | Potential Applicability for 2-Cyanomethoxybenzoic Acid |

| Palladium-Catalyzed Decarbonylative Borylation | In situ formation of a sterically hindered acyl derivative | Circumvents challenging decarboxylation; broad aromatic substrate scope. nih.gov | High potential due to demonstrated tolerance for various functional groups. |

| Copper-Catalyzed Photoinduced Decarboxylative Borylation | Ligand-to-metal charge transfer (LMCT) | Mild, near-UV conditions; no pre-functionalization needed; tolerates nitriles. princeton.eduprinceton.edu | Highly promising given the presence of the cyanomethyl group. |

| Nickel-Catalyzed Decarboxylative Borylation | Conversion to redox-active esters (e.g., N-hydroxyphthalimide esters) | Utilizes inexpensive nickel catalyst; broad scope and good functional group compatibility. nih.govnih.gov | Feasible, would require an additional activation step to form the redox-active ester. |

Mechanistic Investigations of 2 Cyanomethoxyphenylboronic Acid Reactivity

Fundamental Role in Transition Metal-Catalyzed Cross-Coupling Reactions

2-Cyanomethoxyphenylboronic acid is anticipated to be a versatile coupling partner in transition metal-catalyzed reactions, primarily owing to the presence of the boronic acid moiety. Its reactivity is fundamentally governed by the transmetalation step, where the organic group is transferred from the boron atom to the transition metal center.

Elucidation of Transmetalation Mechanisms in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and the transmetalation step is crucial to its success. For arylboronic acids, including presumably this compound, two primary mechanistic pathways for transmetalation are widely accepted: the "boronate" pathway and the "oxo-palladium" pathway. nih.govscielo.br

The boronate pathway involves the activation of the boronic acid by a base (such as hydroxide (B78521) or alkoxide) to form a more nucleophilic tetracoordinate boronate species. This activated boronate then reacts with the palladium(II) halide complex, facilitating the transfer of the aryl group to the palladium center. The presence of the ortho-cyanomethoxy group in this compound could influence the rate of this pathway through electronic effects on the boron's Lewis acidity and the stability of the resulting boronate.

The oxo-palladium pathway , conversely, posits that the palladium(II) halide complex first undergoes ligand exchange with the base to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid. The transfer of the aryl group is thought to proceed through a bridged intermediate. Low-temperature NMR studies on related systems have provided evidence for the existence of pre-transmetalation intermediates with Pd-O-B linkages, supporting the feasibility of such pathways. researchgate.net

The operative pathway is often dependent on the specific reaction conditions, including the nature of the base, solvent, and ligands on the palladium catalyst. nih.gov

Mechanistic Pathways in Transmetalation with Diverse Late Transition Metals

Beyond palladium, boronic acids are known to undergo transmetalation with a variety of other late transition metals, including rhodium (Rh), iridium (Ir), nickel (Ni), copper (Cu), and cobalt (Co). rsc.org While the fundamental principle of transferring the organic group from boron to the metal remains the same, the specifics of the mechanism can vary.

For instance, the reaction of arylboronic acids with Rh(I)-hydroxide complexes is pertinent to rhodium-catalyzed addition reactions. rsc.org In such cases, the mechanism is believed to involve the formation of an aryl-rhodium species via transmetalation, which then participates in subsequent steps like migratory insertion. The electronic and steric properties of the cyanomethoxy substituent in this compound would likely play a role in the kinetics and efficiency of these transmetalation processes with different metals.

Boron-Mediated Catalysis Paradigms

In addition to its role as a coupling partner, the boron center of this compound can itself participate in catalytic processes.

Lewis Acid Catalysis in Organic Transformations

Arylboronic acids are known to function as Lewis acid catalysts, activating substrates through coordination to the boron atom. researchgate.net For example, ortho-substituted phenylboronic acids have been shown to catalyze various reactions, including condensations and cycloadditions. nih.gov The Lewis acidity of the boron in this compound could be harnessed to activate carbonyl groups or other Lewis basic functionalities, thereby promoting a range of organic transformations. The intramolecular proximity of the cyanomethoxy group might also modulate its catalytic activity through potential weak coordination with the boron center.

Brønsted Acid Catalysis via In Situ Boronate Complex Formation

A fascinating aspect of boronic acid catalysis is the in situ generation of strong Brønsted acids. nih.gov It has been demonstrated that arylboronic acids can react with diols or other bidentate ligands to form boronate esters. In certain cases, particularly with electron-withdrawing groups on the aryl ring, these in situ formed complexes can act as potent Brønsted acids, catalyzing reactions such as dehydrative substitutions. nih.gov It is plausible that this compound, in the presence of suitable diols, could form such catalytically active Brønsted acid species.

Photoredox Activation in Lewis Base-Catalyzed Processes

Recent advances have shown that boronic acids can be activated under photoredox conditions to generate radical species. nih.govchemrxiv.org This is typically achieved through the formation of a redox-active complex between the boronic acid and a Lewis base. nih.gov Upon single-electron transfer (SET) from a photoexcited catalyst, this complex can undergo fragmentation to produce an aryl radical. This radical can then engage in various C-C bond-forming reactions. nih.gov this compound, with its aryl structure, is a potential candidate for such photoredox activation, opening up avenues for its use in radical-based transformations. The cyanomethoxy group could influence the redox potential of the boronic acid and the stability of the resulting radical intermediate.

Dynamic Covalent Chemistry and Reversible Interaction Studies

The reactivity of this compound is significantly characterized by its participation in dynamic covalent chemistry. This field of chemistry focuses on the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of dynamic systems that can adapt to their environment. The boronic acid moiety is particularly adept at this, primarily through its interactions with diols and other Lewis basic functional groups.

Formation and Reversibility of Boronate Esters with Diols and Polysaccharides

A cornerstone of the dynamic covalent chemistry of boronic acids, including this compound, is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. researchgate.netwikipedia.org This reaction results in the formation of cyclic boronate esters. wikipedia.orgresearchgate.net The equilibrium between the boronic acid and the boronate ester is sensitive to environmental factors, most notably pH. nih.gov At a pH above the pKa of the boronic acid, the formation of the more stable tetrahedral boronate ester is favored. nih.gov

This reversible interaction is extensively utilized in the development of dynamic materials, such as hydrogels. For instance, dynamic covalent hydrogels can be readily prepared by mixing polysaccharides modified with phenylboronic acid moieties with those modified with sugar units like maltose. researchgate.netnih.gov These materials exhibit properties like self-healing due to the reversible nature of the boronate ester cross-links. researchgate.net The selection of the specific arylboronic acid and polyol pair is crucial as it allows for the fine-tuning of the thermodynamic and kinetic properties of the boronate ester bond, which in turn controls the mechanical properties of the resulting gel. rsc.org

Research has demonstrated the formation of such dynamic networks with various polysaccharides, including hyaluronic acid and carboxymethylcellulose. researchgate.net The interaction is not limited to simple diols; boronic acids can recognize and bind to the polyhydroxy motifs present in a wide array of saccharides and polysaccharides. nih.gov This capability has made them popular in the synthesis of chemical receptors for these biologically abundant molecules. nih.gov

Table 1: Examples of Polysaccharides Used in Dynamic Hydrogel Formation with Phenylboronic Acids

| Polysaccharide | Modifying Moiety | Cross-linking Moiety | Resulting System | Reference |

| Hyaluronic Acid | Phenylboronic Acid | Maltose | Self-healing hydrogel | researchgate.net |

| Carboxymethylcellulose | Phenylboronic Acid | Maltose | Dynamic covalent hydrogel | researchgate.net |

| Chitosan | 2-Formylphenylboronic acid | - | Dually cross-linked hydrogel | ull.es |

This table is illustrative and not exhaustive of all possible combinations.

The reversibility of the boronate ester linkage is a key feature. researchgate.net While pinacol (B44631) esters (Bpin) are common surrogates for boronic acids in synthesis, their reversibility in the presence of water can be a drawback. chemrxiv.org However, in the context of dynamic materials, this reversibility is precisely what allows for responsiveness to stimuli like pH changes. nih.gov

Interactions with Lewis Basic Functional Groups Beyond Hydroxyls

The reactivity of this compound is not limited to interactions with hydroxyl groups. As a Lewis acid, the boron atom is capable of accepting a pair of electrons from a variety of Lewis bases. wikipedia.orgnih.gov This includes functional groups containing nitrogen, such as amines. wikipedia.org

The interaction between a boronic acid and a Lewis base can lead to the formation of a Lewis acid-base complex. libretexts.org For example, boronic acids can form reversible covalent complexes with amino acids. wikipedia.org In the case of ortho-aminomethylphenylboronic acids, the amine nitrogen can form a dative bond with the boron atom. nih.gov This intramolecular interaction can influence the pKa of the boronic acid, enhancing its affinity for diols at neutral pH. nih.gov

Furthermore, boronic acids can interact with other nucleophilic functional groups. For instance, 2-acetylphenylboronic acid has been shown to rapidly and reversibly conjugate with α-nucleophiles like phenylhydrazine (B124118) at neutral pH, forming an iminoboronate where the imine nitrogen forms a dative bond with the boron. researchgate.net This type of interaction highlights the versatility of the boronic acid group in dynamic covalent chemistry beyond diol binding. The Lewis acidity of the boronic acid can promote nucleophilic addition to adjacent carbonyl groups through complexation. researchgate.net

The ability of the boron atom to interact with various Lewis bases is a fundamental aspect of its chemistry. These interactions can be influenced by the electronic nature of the substituents on the phenyl ring. nih.gov The cyanomethyl group in this compound, being an electron-withdrawing group, is expected to influence the Lewis acidity of the boron center and, consequently, its interaction with different Lewis bases.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

Boronic acids are a crucial class of compounds in organic synthesis, primarily due to their role in the Suzuki coupling reaction and their applications in medicinal chemistry. nih.gov They serve as fundamental building blocks for creating a wide array of organic molecules, from pharmaceuticals to advanced materials. hilarispublisher.com The versatility of boronic acids stems from their ability to form diverse and intricate supramolecular structures through various molecular interactions. nih.gov This capacity for self-organization has led to the development of complex systems like macrocycles, cages, and porous covalent organic frameworks. rsc.org

The reactivity of boronic acids allows for their incorporation into larger molecules through multicomponent reactions, significantly expanding the diversity and complexity of the resulting small molecules. researchgate.net This approach is particularly valuable in medicinal chemistry for creating libraries of compounds for drug discovery. enamine.netnih.gov The development of new synthetic methods continues to enhance the utility of boronic acid building blocks in creating novel and therapeutically useful bioconjugates. researchgate.net

Strategies for Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic chemistry, and cross-coupling reactions catalyzed by transition metals are among the most powerful tools for this purpose. These reactions are instrumental in synthesizing complex molecules, including many pharmaceuticals and biologically active compounds.

Advanced Protocols and Substrate Scope in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly utilized C-C bond-forming reaction that couples an organoboron compound with an organohalide in the presence of a palladium catalyst. masterorganicchemistry.comlibretexts.org This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron byproducts. libretexts.orgnih.gov

Advanced protocols have been developed to improve the efficiency and scope of the Suzuki-Miyaura coupling. The use of sterically bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, in conjunction with palladium precatalysts, has enabled the coupling of a broad range of substrates, including challenging heteroarylboronic acids. nih.gov These catalyst systems allow for reactions to be performed at low catalyst loadings and even at room temperature for some substrates. researchgate.net

The substrate scope of the Suzuki-Miyaura reaction is extensive. It accommodates various aryl and heteroaryl halides, including chlorides, which are often less reactive. researchgate.netmdpi.com The reaction is compatible with a wide array of functional groups on both the organoboron and organohalide partners. researchgate.netresearchgate.net For instance, aryl halides with both electron-donating and electron-withdrawing substituents have been successfully coupled. researchgate.netresearchgate.net The reaction also extends to heteroaromatic and heterocyclic halides. researchgate.netnih.gov The choice of protecting group on the organoboron species can influence the reaction yield but generally does not impede the coupling process. researchgate.net Furthermore, the development of aqueous Suzuki-Miyaura coupling protocols using water-soluble catalysts has made the reaction more environmentally friendly. mdpi.com

Table 1: Substrate Scope in Suzuki-Miyaura Coupling

| Organohalide | Organoboron | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Bromides | Arylboronic acids | Pd(OAc)2 / SPhos or XPhos | K3PO4, n-butanol, 100 °C | Good to Excellent | nih.gov |

| Aryl Chlorides | Arylboronic acids | (L1)PdCl2 | Toluene (B28343), Base | Good to Excellent | researchgate.net |

| Heteroaryl Halides | Heteroaryltrifluoroborates | Pd(OAc)2 / RuPhos | Base, Solvent | Good to Excellent | nih.gov |

| 4-Iodobenzoic acid | Phenylboronic acid | Na2PdCl4 / PPh2PhSO3Na / HCOOH | Water, 70 °C | 100% | mdpi.com |

| 4-Bromobenzonitrile | 5-Methylfuran-2-yltrifluoroborate | Pd(OAc)2 / RuPhos | Base, Solvent | Excellent | nih.gov |

| Benzoyl chloride | Phenylboronic acid derivatives | NHC-Pd(II) complexes | KOH, H2O/2-propanol, 82 °C | 88-94% | nih.gov |

Investigation of Heck-Type Cross-Coupling Methodologies

The Heck reaction, also known as the Mizoroki-Heck reaction, is another pivotal palladium-catalyzed C-C bond-forming reaction. wikipedia.org It involves the coupling of an unsaturated halide with an alkene to produce a substituted alkene. wikipedia.org This reaction follows a Pd(0)/Pd(II) catalytic cycle, similar to other cross-coupling reactions like the Suzuki coupling. wikipedia.org

The Heck reaction is a versatile tool for the synthesis of substituted olefins, which are important structural motifs in many natural products and pharmaceuticals. nih.gov The reaction typically employs a palladium catalyst, a base, and often a phosphine ligand. organic-chemistry.org However, phosphine-free catalyst systems have also been developed, which can be more stable and cost-effective. organic-chemistry.org The reaction conditions can be mild, with some protocols operating at room temperature. nih.gov

The scope of the Heck reaction has been expanded to include various aryl halides and arylboronic acids as coupling partners for olefins. nih.gov The use of arylboronic acids in Heck-type reactions often requires an additive, such as N-bromosuccinimide, to facilitate the reaction. nih.gov The reaction tolerates a range of functional groups on both the arylating agent and the olefin. nih.gov Intramolecular Heck reactions are particularly efficient for constructing cyclic systems and offer high levels of regioselectivity and stereoselectivity. libretexts.org

Asymmetric Synthesis and Stereoselective Transformations

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is of paramount importance in modern chemistry, particularly in the synthesis of pharmaceuticals.

Enantioselective Allylboration and Propargylation

Enantioselective allylboration and propargylation are powerful methods for the stereoselective formation of C-C bonds and the creation of chiral centers. These reactions involve the addition of an allyl- or propargylboron reagent to a carbonyl compound, typically an aldehyde, in the presence of a chiral catalyst.

Chiral Brønsted acids have been shown to be effective catalysts for the enantioselective propargylation of a wide range of aldehydes with allenylboronates. nih.gov This method provides access to chiral propargyl alcohols with high enantioselectivity. nih.gov Similarly, the lithiation-borylation of propargylic carbamates can produce tertiary propargylic boronic esters with very high enantioselectivity. thieme-connect.de These versatile intermediates can then be converted into other valuable chiral molecules. thieme-connect.de The enantioselective conjugate addition of boronic acids to enones, catalyzed by chiral O-monoacyltartaric acids, is another strategy for creating chiral carbon centers. rsc.org

Catalytic Asymmetric Synthesis of Alpha-Amino Acid Derivatives

Alpha-amino acids are the fundamental building blocks of proteins and are crucial components of many biologically active molecules. The catalytic asymmetric synthesis of α-amino acids is a highly sought-after transformation. exlibrisgroup.com

Several methods have been developed for the asymmetric synthesis of α-amino acid derivatives. One approach involves the catalytic asymmetric protonation of enolates derived from α,β-unsaturated carboxylic acids, using chiral thiourea-boronic acid hybrid catalysts. kyoto-u.ac.jp Another powerful strategy is the photoredox-mediated C–O bond activation of aliphatic alcohols to generate radical precursors that can be added to a chiral glyoxylate-derived N-sulfinyl imine, leading to a range of unnatural α-amino acids. rsc.org

Furthermore, catalytic one-pot approaches have been developed for the synthesis of enantiopure and unmodified β2-amino acids, which are important components of many pharmaceuticals. nih.gov These methods often utilize chiral catalysts to control the stereochemistry of the reaction. The development of new catalytic systems continues to expand the scope and efficiency of asymmetric amino acid synthesis. organic-chemistry.org

Role in Medicinal Chemistry and Drug Discovery

Design and Development of Boron-Containing Therapeutic Agents

Boronic acids are increasingly being incorporated into the design of novel therapeutic agents. While specific drugs based on 2-Cyanomethoxyphenylboronic acid are not documented in available literature, its structural analogs, such as 4-cyanophenylboronic acid, serve as key reactants in the synthesis of potential therapeutics. For instance, 4-cyanophenylboronic acid is utilized in the creation of inhibitors for the β-site amyloid precursor protein cleaving enzyme (BACE1), a significant target in Alzheimer's disease research. This suggests that this compound could similarly function as a crucial building block in generating new chemical entities with therapeutic potential. The process often involves palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, to construct complex organic molecules.

The synthesis of Perampanel, an approved drug for epilepsy and Parkinson's disease, utilizes 2-cyanophenylboronic acid or its esters as a key intermediate, highlighting the industrial relevance of this compound in producing active pharmaceutical ingredients.

Mechanistic Studies of Boronic Acid-Based Enzyme Inhibitors

The boronic acid moiety is a well-established pharmacophore for enzyme inhibition. Boron's Lewis acidity allows it to interact with catalytic residues, particularly serine, in the active sites of enzymes. This interaction can lead to the formation of a stable, reversible covalent bond, effectively blocking the enzyme's activity.

While direct mechanistic studies on this compound as an enzyme inhibitor are not readily found, research on related compounds provides a framework for its potential action. For example, 4-cyanophenylboronic acid is a precursor in the synthesis of inhibitors for Tpl2 kinase and P2X7 antagonists, which are implicated in pain and inflammation. The cyano group's electron-withdrawing nature can modulate the acidity of the boronic acid, potentially fine-tuning its inhibitory potency and selectivity for a target enzyme. Theoretical studies on various boronic acids have been conducted to understand their interaction with biological targets like insulin, suggesting a basis for designing novel drug candidates.

Molecular Modification and Modulation of Bioactive Molecules

This compound can be employed as a reagent for the molecular modification of existing bioactive molecules to enhance their properties. Through reactions such as the Suzuki-Miyaura coupling, this boronic acid derivative can be attached to a parent molecule to alter its size, shape, polarity, and metabolic stability.

For instance, the introduction of the 2-cyanomethoxyphenyl group could improve a drug's binding affinity to its target or modify its pharmacokinetic profile. Research on 4-cyanophenylboronic acid has shown its use in the preparation of himbacine analogs as potential antiplatelet agents and in the synthesis of antimalarial compounds. These examples underscore the potential of cyanophenylboronic acids to generate libraries of modified compounds for screening and lead optimization in drug discovery programs.

Bioresponsive Delivery Systems for Controlled Release

The ability of boronic acids to form reversible esters with diols is the foundation for their use in bioresponsive drug delivery systems. These systems are designed to release a therapeutic payload in response to specific biological triggers, such as changes in pH or the concentration of glucose.

Phenylboronic acid-functionalized materials, including polymers and nanoparticles, have been developed for the glucose-triggered release of insulin. The principle relies on the competitive binding of glucose, a diol, with the boronic acid, which displaces a drug molecule also containing a diol moiety. Although specific systems utilizing this compound are not described in the available literature, its inherent properties make it a candidate for incorporation into such smart materials. The cyanomethoxy substitution could influence the pKa of the boronic acid, thereby affecting the pH and glucose concentration at which the desired release occurs.

Contributions to Materials Science and Engineering

Fabrication of Advanced Functional Materials Utilizing Boronic Acid Moieties

The boronic acid group is a key functional moiety for the construction of advanced materials due to its ability to form reversible covalent bonds with diols. While specific research on the direct use of 2-Cyanomethoxyphenylboronic acid in the fabrication of large-scale advanced functional materials is not extensively documented, the broader class of cyanophenylboronic acids, to which it belongs, serves as a crucial building block in organic synthesis and materials science.

The presence of the cyanomethoxy group in this compound can influence the electronic properties of the molecule, which in turn can be exploited in the design of functional materials. For instance, cyanophenylboronic acids are utilized in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules with tailored properties. This capability allows for the incorporation of the 2-cyanomethoxyphenyl group into larger polymeric or supramolecular structures, potentially leading to materials with unique optical, electronic, or recognition properties.

Research into related cyanophenylboronic acid derivatives has demonstrated their utility in creating fluorescent materials. The cyano group can act as an electron-withdrawing group, affecting the photophysical properties of the molecules into which it is incorporated. While detailed studies on this compound are limited, its structural similarity to other cyanophenylboronic acids suggests its potential as a precursor for novel functional materials.

Table 1: Potential Applications of this compound in Functional Materials

| Application Area | Potential Role of this compound | Desired Properties |

| Organic Electronics | Building block for conjugated polymers or small molecules | Tunable electronic properties, charge transport capabilities |

| Fluorescent Sensors | Precursor for fluorophores | High quantum yield, sensitivity to specific analytes |

| Advanced Polymers | Monomer or functionalizing agent | Enhanced thermal stability, specific recognition sites |

Development of Stimuli-Responsive Materials and Dynamic Combinatorial Libraries

Stimuli-responsive, or "smart," materials can change their properties in response to external triggers such as pH, light, or the presence of specific molecules. Boronic acid-containing materials are well-known for their pH and saccharide responsiveness due to the reversible formation of boronate esters with diols.

The this compound moiety can be incorporated into polymers or hydrogels to create such stimuli-responsive systems. The reversible interaction between the boronic acid group and diols is the fundamental principle behind this functionality. Although specific examples detailing the use of this compound in this context are not prevalent in published research, the established chemistry of boronic acids provides a clear framework for its potential applications. For instance, hydrogels functionalized with this compound could exhibit swelling or shrinking behavior in response to changes in glucose concentration, making them candidates for drug delivery systems.

Dynamic combinatorial chemistry (DCC) is a powerful technique for the discovery of new molecules with specific functions. This method relies on the use of reversible reactions to generate a library of compounds that can adapt to the presence of a target molecule. The reversible formation of boronate esters is a reaction that can be employed in DCC. While the direct application of this compound in dynamic combinatorial libraries has not been extensively reported, its inherent ability to undergo reversible reactions makes it a potential candidate for the construction of such libraries.

Engineering of Boronate-Affinity Materials for Selective Separation and Immobilization

Boronate affinity chromatography is a powerful technique for the separation and purification of molecules containing cis-diol groups, such as glycoproteins, nucleic acids, and catechols. This method utilizes boronic acid ligands immobilized on a solid support to selectively capture and release target molecules.

The development of boronate-affinity materials often involves the covalent attachment of a boronic acid derivative to a support matrix, such as silica gel or polymer beads. This compound can be chemically modified to facilitate its immobilization onto these supports. Once immobilized, these materials can be packed into chromatography columns or used in batch separation processes to isolate valuable biomolecules from complex mixtures.

Table 2: Research Findings on Cyanophenylboronic Acid-Based Affinity Materials

| Compound Type | Application | Key Findings |

| Phenylboronic Acid Polymers | Glucose Sensing | Reversible swelling of hydrogels in response to glucose concentration. |

| Immobilized Phenylboronic Acids | Glycoprotein Enrichment | Selective capture of glycoproteins from complex biological samples. |

| Boronic Acid-Functionalized Nanoparticles | Targeted Drug Delivery | Enhanced binding to cells with overexpressed sialic acid residues. |

While the data in Table 2 pertains to the broader class of phenylboronic acids, it highlights the principles that would govern the application of this compound in similar systems. Further research is necessary to fully elucidate the specific advantages that the 2-cyanomethoxy substituent might confer in these applications.

Advanced Spectroscopic and Computational Characterization Studies

Spectroscopic Probing of Structure and Reactivity

Spectroscopy is a powerful tool for the real-time observation and detailed analysis of chemical processes involving 2-Cyanomethoxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for studying the structure and reactivity of boronic acids. In particular, ¹¹B NMR is highly effective for probing the equilibrium between the trigonal planar boronic acid and its tetrahedral boronate ester form. nih.gov This transformation is crucial as the reactivity of boronic acids often depends on the pH of the solution, which influences this equilibrium. nih.govillinois.edu

By monitoring the chemical shift of the boron atom, researchers can determine the pKₐ of the boronic acid and observe its complexation with diols. nih.gov For phenylboronic acids, these studies confirm that complexation is favored at pH levels above their pKₐ. nih.gov The cyanomethoxy substituent at the ortho position can influence the electronic environment of the boron center and its interaction with neighboring groups, affecting its acidity and reactivity profiles.

Table 1: Representative ¹¹B NMR Chemical Shifts for Phenylboronic Acid Species

| Species | Hybridization of Boron | Typical ¹¹B Chemical Shift (ppm) |

|---|---|---|

| Phenylboronic Acid | sp² (Trigonal) | ~28-30 |

| Phenylboronate Ester | sp³ (Tetrahedral) | ~5-9 |

| Tetrafluoroborate (BF₄⁻) | sp³ (Tetrahedral) | ~0 |

Note: Data is representative of the general class of phenylboronic acids and provides a basis for interpreting spectra of derivatives like this compound.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive technique for monitoring reactions and identifying products and intermediates. scirp.orgnih.gov This method allows for the trace-level quantification of boronic acids and their derivatives without the need for complex derivatization procedures. scirp.org In reaction monitoring, LC-MS can track the consumption of this compound and the formation of products over time.

The Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry (MS/MS) provides high specificity and sensitivity, making it suitable for quantifying target molecules in complex mixtures. nih.gov For instance, a method developed for other boronic acids utilized electrospray ionization in negative mode to successfully ionize and quantify the compounds. scirp.org This approach is directly applicable to monitoring reactions involving this compound, such as Suzuki-Miyaura cross-coupling, to ensure complete conversion and identify potential byproducts.

Table 2: Example LC-MS/MS Parameters for Boronic Acid Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Mobile Phase Example | A: 0.1% Ammonia in Water; B: Acetonitrile |

| Column Example | C18 Reverse-Phase |

Note: These parameters are based on established methods for other boronic acids and serve as a starting point for developing a specific method for this compound. scirp.org

Computational Chemistry and Theoretical Modeling

Computational studies offer deep insights into the electronic structure and reaction mechanisms that are often difficult to probe experimentally.

Theoretical modeling is a powerful tool for predicting how a molecule like this compound will behave in a given reaction. By analyzing the electronic properties derived from its computed molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict its reactivity. The electron-withdrawing nature of the cyanomethoxy group is expected to influence the electrophilicity of the boron atom and the nucleophilicity of the aromatic ring. Computational models can quantify these effects and predict the regioselectivity and stereoselectivity of reactions. This predictive capability is crucial for designing new synthetic routes and optimizing reaction conditions to favor the desired product.

Boronic acids are Lewis acids, meaning they can accept a pair of electrons. nih.gov The strength of this Lewis acidity is a key factor in their reactivity and ability to bind to other molecules. Computational studies are used to investigate the Lewis acidity of substituted phenylboronic acids and their interactions with ligands. nih.govru.nl

Derivatization and Functionalization Strategies

Synthesis of Boronic Esters for Stability and Reactivity Modulation

Boronic acids are known to undergo dehydration to form cyclic anhydrides called boroxines. To improve their stability, shelf-life, and solubility in organic solvents, they are frequently converted into boronic esters. This conversion also provides a method for purification and can modulate the reactivity of the boron center, which is particularly useful in controlled, sequential cross-coupling reactions. The most common esters are formed with 1,2- or 1,3-diols, such as pinacol (B44631), catechol, and neopentyl glycol.

The synthesis of these esters from 2-cyanomethoxyphenylboronic acid generally involves a condensation reaction with the corresponding diol. These reactions are typically equilibrium processes, and various techniques can be employed to drive the reaction toward the ester product by removing the water that is formed.

Pinacol Esters: The reaction of this compound with pinacol (2,3-dimethylbutane-2,3-diol) yields the corresponding pinacol ester. This is often achieved by heating the boronic acid and pinacol in a suitable solvent, such as toluene (B28343) or diethyl ether, with azeotropic removal of water using a Dean-Stark apparatus. Alternatively, a dehydrating agent like anhydrous magnesium sulfate (B86663) can be used at room temperature. orgsyn.orgorganicchemistrytutor.com Pinacol esters are highly stable, crystalline solids that are well-suited for purification by chromatography and are widely used in Suzuki-Miyaura cross-coupling reactions. nih.govescholarship.org

Catechol Esters: Catechol (1,2-dihydroxybenzene) reacts with this compound to form a five-membered cyclic boronic ester. These esters are more reactive than their pinacol counterparts in certain applications. The synthesis is analogous to that of pinacol esters, involving the condensation of the boronic acid with catechol. Catechol boronic esters have been explored in various chemical transformations. masterorganicchemistry.com

Neopentyl Glycol Esters: Neopentyl glycol (2,2-dimethylpropane-1,3-diol) forms a six-membered cyclic ester with this compound. frontierspecialtychemicals.comwikipedia.org These esters offer a balance of stability and reactivity, often being more stable than the free boronic acid but more reactive in some cross-coupling reactions than pinacol esters. libretexts.org The synthesis follows a similar condensation procedure. frontierspecialtychemicals.comwikipedia.org A patent for the related 2-cyanophenylboronic acid describes its esterification with 1,3-propanediol, highlighting a general method applicable to diols like neopentyl glycol. google.com

Table 1: Comparison of Common Boronic Esters of this compound

| Ester Type | Diol Reagent | Structure of Ester Moiety | Key Characteristics |

|---|---|---|---|

| Pinacol Ester | Pinacol | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High stability, crystalline, widely used in Suzuki-Miyaura coupling. organicchemistrytutor.comnih.gov |

| Catechol Ester | Catechol | 1,3,2-benzodioxaborole | Increased reactivity compared to pinacol esters, aromatic nature. masterorganicchemistry.com |

| Neopentyl Glycol Ester | Neopentyl Glycol | 5,5-dimethyl-1,3,2-dioxaborinane | Good balance of stability and reactivity, often crystalline. wikipedia.orglibretexts.org |

Strategies for Further Chemical Functionalization of the Aromatic Ring

Further functionalization of the aromatic ring of this compound allows for the synthesis of more complex molecules. The strategy employed depends on the nature of the desired transformation, with the directing effects of the existing substituents playing a crucial role in determining the position of substitution.

The two substituents, the boronic acid group [-B(OH)₂] and the cyanomethoxy group [-OCH₂CN], exert competing electronic effects that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comwikipedia.org

Boronic Acid Group [-B(OH)₂]: This group is electron-withdrawing through an inductive effect and due to the empty p-orbital on the boron atom. Consequently, it is a deactivating group and a meta-director in electrophilic aromatic substitution. organicchemistrytutor.comyoutube.com

Cyanomethoxy Group [-OCH₂CN]: This group presents a more complex scenario. The ether oxygen atom, with its lone pairs, can donate electron density to the ring via resonance, which is an activating effect and directs substitution to the ortho and para positions. libretexts.org However, the strongly electron-withdrawing nitrile group (-CN) attached to the methyl group pulls electron density away from the oxygen (an inductive effect), which diminishes the oxygen's activating potential.

For nucleophilic aromatic substitution (NAS) , the ring must typically be substituted with a good leaving group (like a halide) and be activated by strong electron-withdrawing groups. libretexts.orgyoutube.com Both the boronic acid and cyanomethoxy groups are electron-withdrawing, which would activate a ring towards NAS. If a derivative, such as 4-fluoro-2-cyanomethoxyphenylboronic acid, were used, nucleophilic substitution would be directed to the position of the fluorine atom (para to the cyanomethoxy group and meta to the boronic acid group).

Alternative functionalization strategies include:

Modification of the Cyanomethyl Group: The methylene (B1212753) group adjacent to the nitrile is activated and could potentially be a site for functionalization through deprotonation and reaction with electrophiles.

Suzuki-Miyaura Coupling: The boronic acid group itself is a point of functionalization. It can be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon bond with aryl, heteroaryl, or vinyl halides/triflates, effectively replacing the boronic acid group with a new substituent. nih.govrsc.org This is one of the most common and powerful applications of arylboronic acids.

Future Research Directions and Emerging Avenues

Innovations in Green and Sustainable Synthetic Methodologies for Arylboronic Acids

The synthesis of arylboronic acids, foundational reagents in modern chemistry, is undergoing a significant transformation towards more environmentally benign processes. ijprt.org Traditional methods, while effective, often rely on harsh reagents and generate considerable waste. ijprt.org Future research for synthesizing compounds like 2-Cyanomethoxyphenylboronic acid will increasingly focus on green chemistry principles.

Key innovations include the use of visible-light photoredox catalysis, which allows for the borylation of aryl halides under mild, metal-free conditions. organic-chemistry.org This approach offers an alternative to classical palladium-catalyzed methods, reducing reliance on precious metals. organic-chemistry.org Another promising area is the development of heterogeneous catalysts, such as copper-doped graphitic carbon nitride (g-C3N4), which can facilitate reactions in green solvents like water and can be recycled and reused multiple times. acs.org The application of microwave-assisted synthesis also presents a sustainable option, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov

While established routes like the Grignard reaction followed by reaction with a borate (B1201080) ester are common for producing substituted phenylboronic acids, optimizing these for sustainability is crucial. google.comnih.gov This involves exploring the use of greener solvents, reducing the number of protection/deprotection steps, and developing "one-pot" procedures to increase efficiency and minimize waste. ijprt.orgnih.gov

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Uses light energy to drive the borylation of aryl halides, often without the need for a metal catalyst. | Mild conditions, metal-free options, high functional group tolerance. | organic-chemistry.org |

| Heterogeneous Photocatalysis | Employs a solid, recyclable catalyst (e.g., Cu@C3N4) to promote the reaction in an aqueous medium under visible light. | Use of water as a solvent, catalyst recyclability, ambient reaction temperature. | acs.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture, accelerating the rate of synthesis. | Reduced reaction times, increased yields, energy efficiency. | nih.gov |

| Optimized "One-Pot" Methods | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced solvent use and waste generation. | nih.gov |

Expansion of Catalytic Applications Beyond Established Reactivity

Arylboronic acids are renowned for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation. organic-chemistry.orgrsc.org However, the unique electronic properties of boronic acids, particularly those with coordinating groups like this compound, open the door to novel catalytic functions beyond this established reactivity.

A significant area of future research is the use of arylboronic acids themselves as organocatalysts. For instance, the structurally similar 2-carboxyphenylboronic acid has been shown to be an effective catalyst for the conversion of biomass-derived sugars into valuable platform chemicals like 5-hydroxymethylfurfural. mit.edu This catalytic activity stems from its ability to exist in a cyclized "benzoxaborolone" form, which modulates its reactivity. mit.edu The cyanomethyl group in this compound could potentially engage in similar intramolecular coordination with the boronic acid moiety, creating a unique Lewis acidic environment capable of catalyzing reactions not accessible to simpler phenylboronic acids.

Furthermore, the transmetalation process, which is central to the Suzuki coupling, is being explored with a wider range of transition metals, including rhodium, gold, and iron. rsc.org This expands the scope of boronic acid chemistry to new types of transformations, such as additions to aldehydes and enones, creating opportunities for this compound in a broader array of catalytic cycles. rsc.org

Exploration of Novel Biomedical and Material Science Applications

The unique ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for their emerging biomedical and material science applications. nih.govnih.gov

In the biomedical field, this property makes them ideal for targeting carbohydrates. Phenylboronic acid-based systems are being developed for cancer cell imaging and targeted drug delivery by binding to sialic acid, which is often overexpressed on the surface of cancer cells. nih.govjapsonline.com A significant challenge for in-vivo applications has been the oxidative instability of boronic acids at physiological pH. nih.gov Research has shown that intramolecular coordination, such as that found in boralactones formed from ortho-substituted boronic acids, can increase oxidative stability by several orders of magnitude. mit.edunih.govnih.gov The structure of this compound, with its potential for forming a stable, cyclized adduct, could therefore be highly advantageous, conferring the stability needed for applications as enzyme inhibitors or diagnostic probes. mit.edunih.gov

In material science, polymers functionalized with phenylboronic acid (PBA-polymers) are being investigated as advanced, stimuli-responsive materials. nih.gov These materials can exhibit properties like pH-sensitivity, self-healing, and shear-thinning, making them suitable for tissue engineering scaffolds and controlled drug-delivery depots. nih.gov The incorporation of boronic acids has also been shown to create novel bio-based flame retardants. japsonline.com The specific structure of this compound could be used to fine-tune the properties of such materials, potentially enhancing their thermal stability or modifying their interaction with biological systems.

| Field | Application | Underlying Principle | Reference |

|---|---|---|---|

| Biomedical | Cancer Cell Imaging & Targeted Drug Delivery | Reversible covalent bonding with sialic acid residues on cancer cell surfaces. | nih.gov |

| Enzyme Inhibition | Increased oxidative stability from intramolecular cyclization allows for robust interaction with biological targets. | mit.edunih.govnih.gov | |

| Material Science | Stimuli-Responsive Polymers | Formation of dynamic, reversible boronate esters allows for materials with self-healing or pH-responsive properties. | nih.gov |

| Flame Retardants | Boron-based functionalization of polymers can improve char layer formation and enhance fire resistance. | japsonline.com |

Integration of Artificial Intelligence and Machine Learning in Chemical Research for Boronic Acids

Q & A

Q. What are the common synthetic routes for 2-Cyanomethoxyphenylboronic acid?

The compound is synthesized via:

- Coupling Reactions : Reacting phenylboronic acid derivatives with cyanomethoxy-substituted aryl halides using palladium catalysts (e.g., Suzuki-Miyaura coupling) .

- Microwave-Assisted Synthesis : Accelerating reaction rates and improving yields (e.g., 15–20% yield increase) by optimizing microwave parameters (e.g., 100–150°C, 10–30 min) .

- Borylation of Aromatic Precursors : Introducing the boronic acid group via lithiation followed by treatment with trialkoxyboranes (e.g., using LiTMP as a base) .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and B NMR confirm the boronic acid moiety (e.g., B NMR peak at δ ~30 ppm) .

- HPLC : Assess purity (>97% in optimized protocols) using C18 columns and acetonitrile/water mobile phases .

- Mass Spectrometry : ESI-MS (negative mode) detects the molecular ion [M–H]⁻ at m/z 190.1 .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during Suzuki coupling with this compound?

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves selectivity for aryl-aryl bond formation over protodeboronation .

- Base Optimization : Use Na₂CO₃ instead of stronger bases (e.g., NaOH) to minimize hydrolysis of the cyanomethoxy group .

- Solvent Effects : Mixed solvents (THF/H₂O, 3:1) enhance solubility and reduce aggregation of intermediates .

Q. How does steric hindrance from the cyanomethoxy group influence reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing cyano group reduces electron density at the boronic acid, slowing transmetalation but improving stability toward oxidation.

- Steric Effects : Ortho-substitution (relative to boron) lowers coupling efficiency with bulky substrates (e.g., 40% yield with 2-naphthyl halides vs. 75% for phenyl halides) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?

- Data Normalization : Compare turnover numbers (TONs) under identical conditions (e.g., 0.5 mol% Pd, 80°C).

- Controlled Replicates : Reproduce results across multiple labs to isolate variables like trace moisture or oxygen sensitivity .

- In Situ Monitoring : Use Raman spectroscopy to track boronic acid consumption and intermediate formation .

Q. How can this compound be leveraged in targeted drug delivery systems?

- Diol Binding : The boronic acid group forms reversible esters with vicinal diols (e.g., sialic acid on cancer cells), enabling pH-responsive drug release .

- Bioconjugation : Conjugate the compound to antibodies via carbodiimide chemistry for site-specific delivery of cytotoxic agents .

Methodological Challenges

Q. What precautions are necessary to ensure stability during storage and handling?

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

- DFT Calculations : Predict reaction barriers for cross-coupling steps (e.g., B3LYP/6-31G* level) .

- Docking Studies : Simulate interactions with biological targets (e.g., carbohydrate-binding proteins) to optimize diol-binding affinity .

Tables

Q. Table 1. Comparison of Synthesis Methods

| Method | Yield (%) | Time (h) | Key Advantage | Reference |

|---|---|---|---|---|

| Traditional Suzuki | 65–75 | 12–24 | Scalability | |

| Microwave-Assisted | 85–90 | 0.5–1 | Reduced side products | |

| Lithiation-Borylation | 70–80 | 6–8 | High functional group tolerance |

Q. Table 2. Key NMR Assignments

| Proton/Group | H NMR (δ, ppm) | B NMR (δ, ppm) |

|---|---|---|

| Boronic Acid (B–OH) | – | 30.5 |

| Aromatic H (ortho to B) | 7.2–7.5 (multiplet) | – |

| Cyanomethoxy (–OCH₂CN) | 4.8 (s, 2H) | – |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.